molecular formula C19H18N4O2S B10923045 2-{[4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

2-{[4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B10923045
M. Wt: 366.4 g/mol
InChI Key: AKHALCCNLAEMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-ALLYL-2-[(3-ANILINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-2-[(3-ANILINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where aniline reacts with the quinazolinone intermediate.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the quinazolinone-aniline intermediate with a thiol compound.

    Allylation: The final step involves the allylation of the amide nitrogen using an allyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Hydroxylated Derivatives: Resulting from reduction reactions.

    Functionalized Aromatic Compounds: Produced through substitution reactions.

Scientific Research Applications

N~1~-ALLYL-2-[(3-ANILINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and viral infections.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N1-ALLYL-2-[(3-ANILINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Protein Binding: It binds to specific proteins, altering their function and affecting cellular processes.

    Pathway Modulation: The compound modulates signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N~1~-ALLYL-2-[(3-ANILINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE: shares similarities with other quinazolinone derivatives such as:

Uniqueness

    Structural Features: The presence of the allyl group and the thioether linkage distinguishes it from other quinazolinone derivatives.

    Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for drug development.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-(3-anilino-4-oxoquinazolin-2-yl)sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C19H18N4O2S/c1-2-12-20-17(24)13-26-19-21-16-11-7-6-10-15(16)18(25)23(19)22-14-8-4-3-5-9-14/h2-11,22H,1,12-13H2,(H,20,24)

InChI Key

AKHALCCNLAEMKF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.